molecular formula C12H18N2O B13250790 6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine

6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine

Cat. No.: B13250790
M. Wt: 206.28 g/mol
InChI Key: XZCCXBLHLGCSIT-UHFFFAOYSA-N
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Description

6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with an oxidized side chain, while reduction may produce a more saturated compound.

Scientific Research Applications

6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring but different substituents.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group at a different position.

Uniqueness

6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine is unique due to the presence of the oxan-4-ylmethyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyridine derivatives and useful in various specialized applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

6-methyl-N-(oxan-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H18N2O/c1-10-2-3-12(9-13-10)14-8-11-4-6-15-7-5-11/h2-3,9,11,14H,4-8H2,1H3

InChI Key

XZCCXBLHLGCSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2CCOCC2

Origin of Product

United States

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